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Compound of Interest

Compound Name: S-1-Cbz-3-Boc-aminopyrrolidine

Cat. No.: B057388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-

Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7), a chiral pyrrolidine derivative commonly

utilized as a building block in medicinal chemistry and drug development. This document

summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offers detailed experimental protocols for data acquisition, and

presents a logical workflow for spectroscopic analysis.

Molecular Structure:

IUPAC Name: Benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]

Molecular Formula: C₁₇H₂₄N₂O₄[1]

Molecular Weight: 320.38 g/mol [1]

Melting Point: 124-125 °C[1]

Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for (S)-1-Cbz-3-Boc-

aminopyrrolidine is not extensively available in public databases. The following tables present a

combination of data from closely related analogs and predicted values based on the
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compound's structure. These should be used as a reference and for comparison with

experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Predicted)

~7.35 m 5H Ar-H (Cbz)

~5.10 s 2H -CH₂-Ph (Cbz)

~4.8-5.0 br s 1H -NH-Boc

~4.1-4.3 m 1H CH-NHBoc

~3.2-3.8 m 4H
Pyrrolidine Ring

Protons

~1.8-2.2 m 2H
Pyrrolidine Ring

Protons

1.45 s 9H -C(CH₃)₃ (Boc)

Note: Predicted values are based on typical chemical shifts for these functional groups. The

pyrrolidine ring protons will exhibit complex splitting patterns due to diastereotopicity.

Table 2: ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment (Predicted)

~170 C=O (Boc)

~155 C=O (Cbz)

~137 Ar-C (Quaternary, Cbz)

~128.5 Ar-CH (Cbz)

~128.0 Ar-CH (Cbz)

~127.8 Ar-CH (Cbz)

~79.5 -C(CH₃)₃ (Boc)

~67.0 -CH₂-Ph (Cbz)

~50-55 Pyrrolidine Ring Carbons

~45-50 Pyrrolidine Ring Carbons

~30-35 Pyrrolidine Ring Carbons

28.4 -C(CH₃)₃ (Boc)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment (Predicted)

~3350 Medium N-H Stretch (Boc-amine)

~3030 Medium C-H Stretch (Aromatic)

~2975, 2870 Medium C-H Stretch (Aliphatic)

~1690-1710 Strong C=O Stretch (Cbz carbamate)

~1680-1700 Strong C=O Stretch (Boc carbamate)

~1520 Strong N-H Bend

~1250, 1170 Strong C-O Stretch (Carbamates)

~740, 700 Strong
C-H Bend (Aromatic,

monosubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data

m/z Ion Type (Predicted) Notes

321.18 [M+H]⁺ Calculated for C₁₇H₂₅N₂O₄⁺

343.16 [M+Na]⁺ Calculated for C₁₇H₂₄N₂O₄Na⁺

265.16 [M-C₄H₈+H]⁺
Loss of isobutylene from the

Boc group.

221.13 [M-Boc+H]⁺ Loss of the Boc group.

91.05 [C₇H₇]⁺
Tropylium ion from the benzyl

group.

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (5-10 mg)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is often an automated

process.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or

90° pulse angle with a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger

number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard

(CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (1-2 mg)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Spatula

Methanol or isopropanol for cleaning.

Procedure:

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the

empty ATR stage. This will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal.
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Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio over a range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe

(e.g., with methanol or isopropanol).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (~0.1 mg)

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

HPLC-grade solvent (e.g., methanol or acetonitrile).

Vial and syringe.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate

solvent like methanol or acetonitrile. The solution should be free of any particulate matter.

Instrumentation Setup:

The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or

infused directly. For direct infusion, the sample is loaded into a syringe and infused at a

low flow rate (e.g., 5-10 µL/min).

Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow.
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Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation

(CID) to generate fragment ions.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

Use the accurate mass measurement to confirm the elemental composition.

Analyze the fragmentation pattern to gain structural information.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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